

Aleuritic acid methyl ester CAS number and molecular weight.

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Compound of Interest

Compound Name: Aleuritic acid methyl ester

Cat. No.: B15188469

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Technical Guide: Aleuritic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aleuritic acid methyl ester, the methyl ester of 9,10,16-trihydroxyhexadecanoic acid, is a derivative of aleuritic acid, a primary constituent of shellac.[1][2] While aleuritic acid itself has garnered attention for its utility as a precursor in the synthesis of fragrances and pharmaceuticals, its methyl ester derivative presents a subject of growing interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of **aleuritic acid methyl ester**, with a focus on experimental protocols and data relevant to researchers in drug discovery and development.

Chemical and Physical Properties

Aleuritic acid methyl ester is a long-chain fatty acid ester. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	57491-54-0	
Molecular Formula	C ₁₇ H ₃₄ O ₅	[3]
Molecular Weight	318.45 g/mol	[3]

Synthesis of Aleuritic Acid Methyl Ester

Aleuritic acid methyl ester is typically synthesized from its parent compound, aleuritic acid, through Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol.

Experimental Protocol: Fischer Esterification of Aleuritic Acid

This protocol is a generalized procedure based on the principles of Fischer esterification and may require optimization for specific laboratory conditions.[4][5][6][7][8]

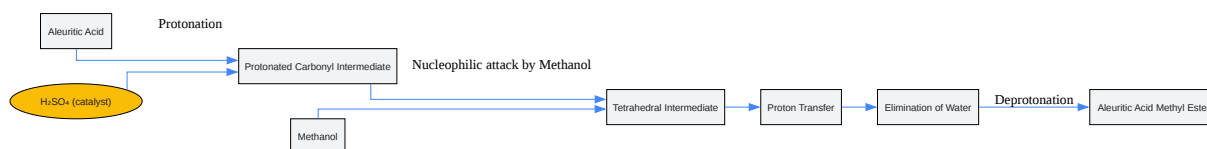
Materials:

- Aleuritic acid
- Anhydrous methanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5%)
- Anhydrous sodium sulfate or magnesium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Round-bottom flask
- Reflux condenser
- Separatory funnel

- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve aleuritic acid in an excess of anhydrous methanol.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Neutralization:** After cooling to room temperature, carefully neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution. This should be done in a separatory funnel, and any pressure buildup should be released periodically.
- **Extraction:** Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
- **Washing:** Wash the combined organic extracts with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude **aleuritic acid methyl ester**.
- **Purification:** The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure ester.^[9]



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Diagram 1: Fischer Esterification of Aleuritic Acid.

Potential Biological Activities and Experimental Protocols

While research specifically on **aleuritic acid methyl ester** is limited, studies on structurally similar fatty acid esters suggest potential antimicrobial, anti-inflammatory, and cytotoxic activities. The following sections outline general experimental protocols that can be adapted to evaluate these properties for **aleuritic acid methyl ester**.

Antimicrobial Activity

The antimicrobial potential of **aleuritic acid methyl ester** can be assessed using standard microbiological assays to determine the Minimum Inhibitory Concentration (MIC).^[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

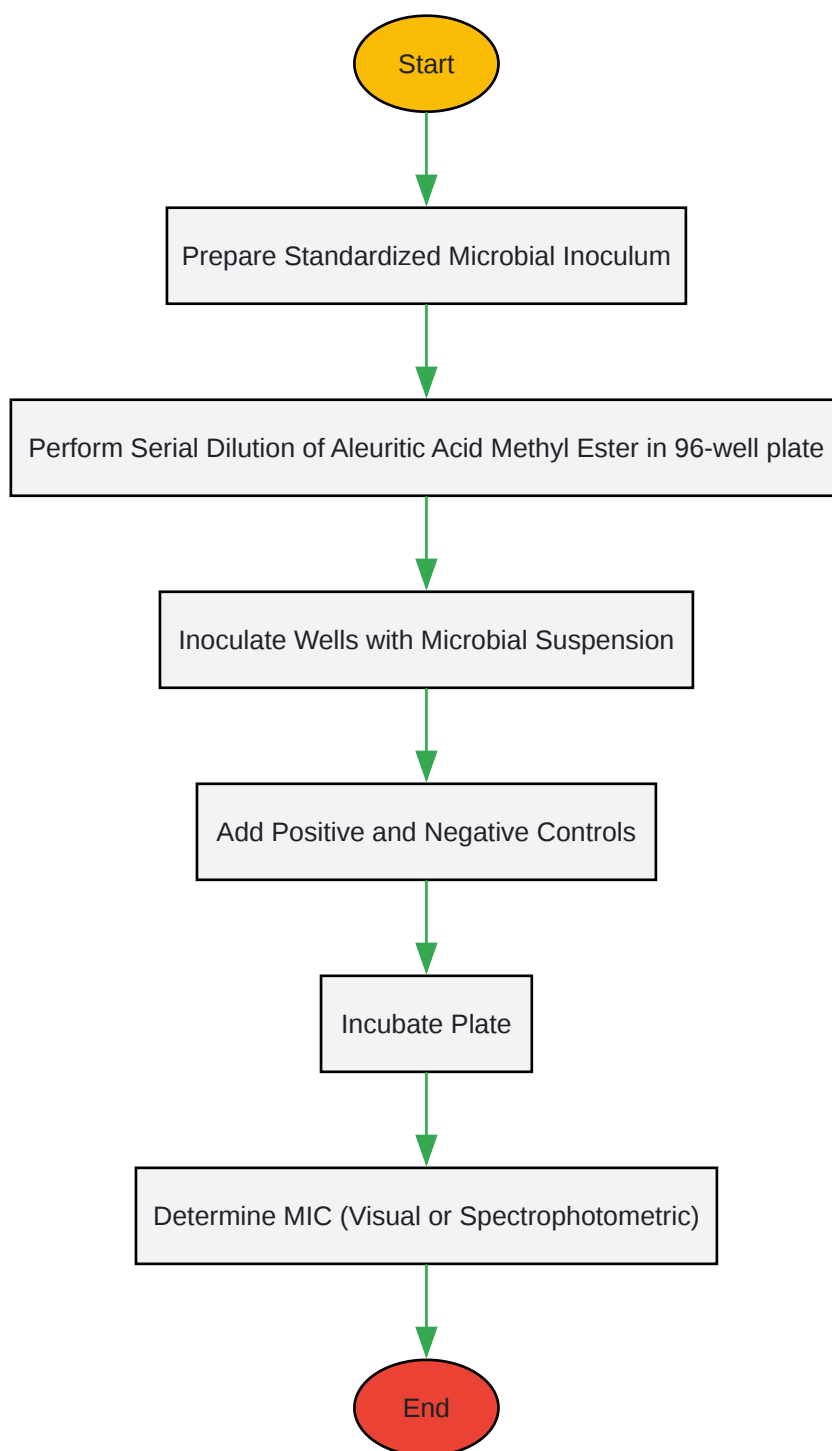
Materials:

- **Aleuritic acid methyl ester**
- Bacterial and/or fungal strains
- Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)
- 96-well microtiter plates

- Spectrophotometer (plate reader)
- Positive control antibiotic/antifungal
- Negative control (vehicle, e.g., DMSO)

Procedure:

- Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms.
- Serial Dilution: Perform a serial dilution of **aleuritic acid methyl ester** in the appropriate growth medium in a 96-well plate.
- Inoculation: Inoculate each well with the standardized microbial suspension.
- Controls: Include wells for a positive control (microorganisms with a known antimicrobial agent), a negative control (microorganisms with the vehicle used to dissolve the test compound), and a sterility control (medium only).
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.



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Diagram 2: Workflow for MIC Assay.

Cytotoxic Activity

The potential of **aleuritic acid methyl ester** to inhibit cancer cell growth can be evaluated using a cytotoxicity assay, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC₅₀).^{[11][12][13][14]}

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

- **Aleuritic acid methyl ester**
- Cancer cell line (e.g., MCF-7, HeLa)
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of **aleuritic acid methyl ester** for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
- **MTT Addition:** After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- **Solubilization:** Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- **IC₅₀ Calculation:** The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity

The anti-inflammatory properties of **aleuritic acid methyl ester** can be investigated by examining its effect on key inflammatory pathways, such as the NF-κB signaling pathway.[\[15\]](#)
[\[16\]](#)

Experimental Protocol: NF-κB Activation Assay

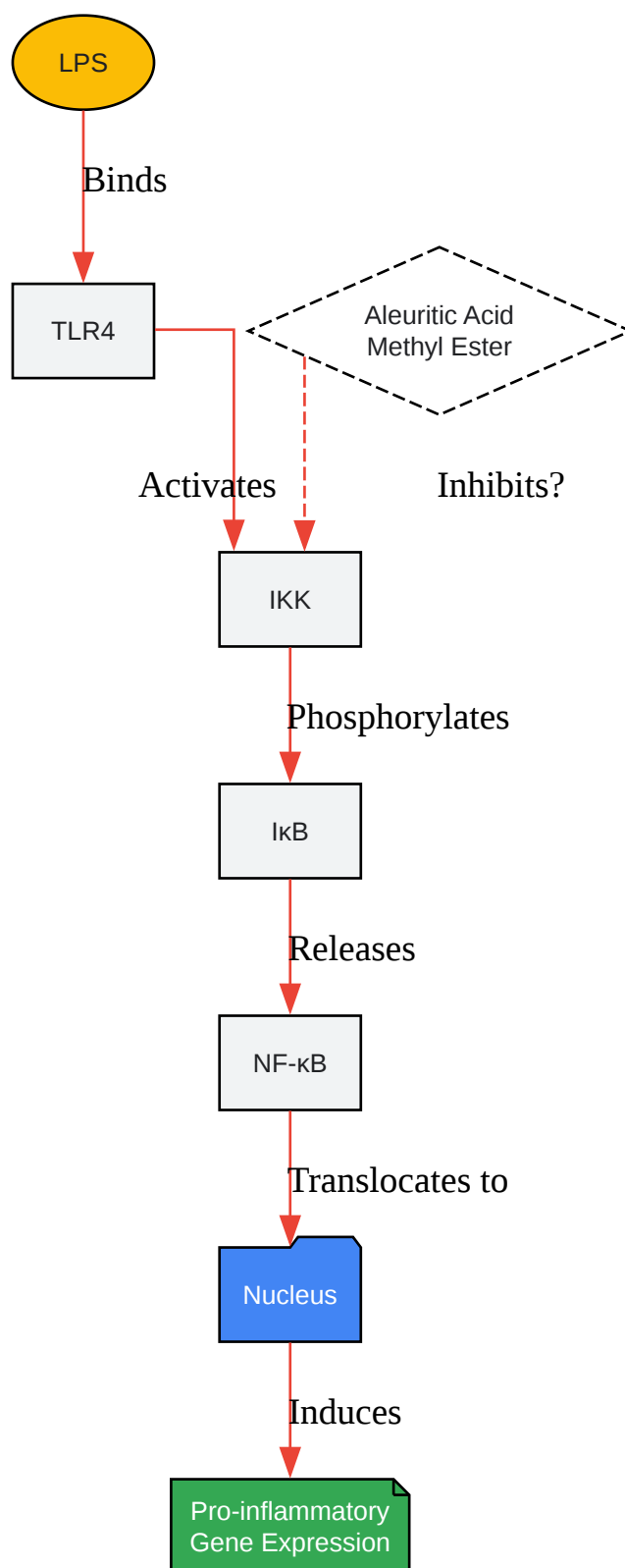
Materials:

- **Aleuritic acid methyl ester**
- Macrophage cell line (e.g., RAW 264.7)
- Lipopolysaccharide (LPS) to induce inflammation
- Reagents for Western blotting or an NF-κB reporter assay kit
- Cell lysis buffer
- Primary and secondary antibodies for Western blotting (e.g., anti-NF-κB p65, anti-phospho-p65)

Procedure:

- **Cell Culture and Treatment:** Culture the macrophage cells and pre-treat them with different concentrations of **aleuritic acid methyl ester** for a specific time.
- **Inflammatory Stimulus:** Stimulate the cells with LPS to activate the NF-κB pathway.
- **Cell Lysis and Protein Quantification:** Lyse the cells and determine the protein concentration of the lysates.
- **Western Blotting:**

- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Probe the membrane with primary antibodies against total and phosphorylated NF- κ B p65.
- Incubate with a secondary antibody and visualize the protein bands using a suitable detection system.
- Data Analysis: Quantify the band intensities to determine the effect of **aleuritic acid methyl ester** on LPS-induced NF- κ B phosphorylation.



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Diagram 3: Potential Inhibition of NF-κB Signaling.

Conclusion

Aleuritic acid methyl ester is a readily synthesizable derivative of a natural product with potential for biological applications. While specific data on its bioactivity is still emerging, the experimental frameworks provided in this guide offer a starting point for researchers to explore its antimicrobial, cytotoxic, and anti-inflammatory properties. Further investigation into this compound and its derivatives could unveil novel therapeutic agents for a range of diseases.

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